Potassium sodium sulfite
Description
However, sodium sulfite (Na₂SO₃) and potassium sulfite (K₂SO₃) are well-documented sulfite compounds with distinct roles in industrial, cosmetic, and food applications. Sodium sulfite is a white crystalline solid (molar mass: 126.043 g/mol) used as an antioxidant in cosmetics and a preservative in food and beverages . Potassium sulfite shares similar preservative functions but is less commonly utilized in cosmetics compared to sodium sulfite . Both compounds act as reducing agents, inhibiting microbial growth and oxidative reactions in products like wines, dried fruits, and hair treatments .
Properties
CAS No. |
100816-19-1 |
|---|---|
Molecular Formula |
KNaO3S |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
potassium;sodium;sulfite |
InChI |
InChI=1S/K.Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
InChI Key |
NRTBZBYBLPEOCE-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)[O-].[Na+].[K+] |
Canonical SMILES |
[O-]S(=O)[O-].[Na+].[K+] |
Synonyms |
Potassium sodium sulfite |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Composition and Structural Differences
- Sodium Sulfite (Na₂SO₃) vs. Potassium Sulfite (K₂SO₃): Both contain sulfite ions (SO₃²⁻) but differ in their cationic components (Na⁺ vs. K⁺). Potassium sulfite has a higher molar mass (158.26 g/mol) compared to sodium sulfite (126.043 g/mol), influencing solubility and reactivity in formulations .
- Metabisulfites (Na₂S₂O₅, K₂S₂O₅): These compounds release sulfur dioxide (SO₂) in solution, enhancing antimicrobial activity. Sodium metabisulfite is widely used in winemaking to inhibit spoilage yeasts, while potassium metabisulfite is preferred in low-sodium diets .
- Bisulfites (NaHSO₃, KHSO₃): These are acidic salts of sulfurous acid, effective in pH-sensitive applications. Sodium bisulfite is used in pharmaceuticals for its antioxidant properties, whereas potassium bisulfite is less common due to stability concerns .
- Sulfates (Na₂SO₄, K₂SO₄): Unlike sulfites, sulfates (SO₄²⁻) lack reducing properties and are primarily used as drying agents or buffering salts .
Regulatory Status
- EFSA Evaluations: Sodium and potassium sulfites are approved food additives (E221–E224) with acceptable daily intakes (ADIs) of 0.7 mg/kg body weight .
- Cosmetic Use: Permitted in concentrations up to 0.2% in leave-on products, with ammonium sulfite phased out due to safety concerns .
Data Tables
Table 1: Comparative Overview of Sulfite Compounds
| Compound | Formula | Molar Mass (g/mol) | Key Applications | Safety Concerns |
|---|---|---|---|---|
| Sodium Sulfite | Na₂SO₃ | 126.043 | Food preservation, cosmetics | Mild pulmonary irritation at high doses |
| Potassium Sulfite | K₂SO₃ | 158.26 | Food preservation | Low dermal irritation |
| Sodium Metabisulfite | Na₂S₂O₅ | 190.107 | Winemaking, dough conditioning | Allergenic potential |
| Potassium Metabisulfite | K₂S₂O₅ | 222.31 | Low-sodium foods | Similar to sodium metabisulfite |
| Sodium Bisulfite | NaHSO₃ | 104.06 | Pharmaceuticals, water treatment | Genotoxicity inconsistencies |
Research Findings
- Antimicrobial Efficacy: Sodium metabisulfite reduced bacterial counts in fruit juices by 99% at 160 mg/kg, outperforming potassium sulfite in acidic environments .
- EFSA Re-evaluation (2018): Confirmed the safety of sulfites in food but emphasized reduced ADIs for children due to higher exposure risks .
Q & A
Q. What laboratory methods are used to synthesize potassium sodium sulfite, and how can reaction conditions be optimized?
this compound can be synthesized via controlled neutralization of sulfur dioxide (SO₂) with a mixture of sodium hydroxide (NaOH) and potassium hydroxide (KOH). Key steps include:
- Gradual introduction of SO₂ into an alkaline solution (NaOH/KOH) at 40–60°C to favor sulfite formation over bisulfite or metabisulfite derivatives .
- Monitoring pH (ideally 8–10) to prevent over-acidification, which leads to bisulfite formation.
- Crystallization under inert atmospheres (e.g., nitrogen) to minimize oxidation to sulfate . Note: Adjusting the Na:K molar ratio during synthesis allows tuning of crystallographic properties.
Q. What analytical techniques are suitable for quantifying sulfite content in this compound samples?
Two validated methods include:
- Iodometric Titration : Sulfite reduces iodine (I₂) in acidic media. Residual iodine is titrated with sodium thiosulfate (Na₂S₂O₃) using starch indicator .
- Potassium Permanganate Titration : In acidic conditions, sulfite reduces Mn(VII) to Mn(II). Excess permanganate is back-titrated with oxalic acid . Critical Step: Exclude oxygen during sample preparation to avoid sulfite oxidation, which skews results .
Q. How can the purity of this compound be assessed, and what impurities are common?
- Sulfate Contamination : Test via turbidimetry by adding barium chloride (BaCl₂) to acidified samples. Turbidity compared to a potassium sulfate standard indicates sulfate levels (limit: ≤0.2%) .
- Heavy Metals : Atomic absorption spectroscopy (AAS) detects trace arsenic, lead, or cadmium, which may arise from raw materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in sulfite stability data under varying environmental conditions?
Conflicting stability reports often stem from:
- Oxygen Exposure : Design experiments under inert atmospheres (e.g., nitrogen) to isolate temperature/humidity effects .
- pH Dependency : Use buffered solutions (pH 4–9) to assess degradation kinetics. Sulfite is most stable at pH > 8 .
- Advanced Characterization : Pair high-performance liquid chromatography (HPLC) with mass spectrometry to differentiate sulfite, bisulfite, and sulfate degradation products .
Q. What methodologies are recommended for isotopic analysis of sulfur in sulfite-containing systems?
- Sample Pre-Treatment : Remove dissolved sulfide (if present) via nitrogen stripping to prevent isotopic contamination from sulfide oxidation .
- Isotope-Ratio Mass Spectrometry (IRMS) : Convert sulfite to BaSO₃ precipitates, then analyze δ³⁴S signatures. Calibrate against NIST-certified standards .
Q. How should toxicological risk assessments for this compound be designed to align with regulatory frameworks?
- Margin of Exposure (MOE) Approach : Compare benchmark doses (e.g., 38 mg SO₂ equivalents/kg bw/day for neurotoxicity) to estimated dietary or experimental exposure levels .
- In Silico Modeling : Use QSAR tools to predict metabolite toxicity (e.g., sulfite oxidase activity) and identify data gaps .
- Subchronic Studies : Conduct 90-day rodent trials with endpoints targeting hematological, renal, and hepatic parameters .
Regulatory and Safety Considerations
Q. What are the current EU safety guidelines for sulfites, and how do they impact research protocols?
The EFSA Panel withdrew the temporary ADI for sulfites (E 220–228) due to inadequate toxicity data. Researchers must:
- Apply an MOE of 80 for risk assessment, derived from prolonged visual evoked potential latency studies .
- Adhere to updated EU limits for arsenic (≤3 mg/kg), lead (≤2 mg/kg), and cadmium (≤1 mg/kg) in sulfite reagents .
Data Interpretation and Reproducibility
Q. How can researchers address gaps in sulfite-related literature, such as inconsistent oxidation rates?
- Meta-Analysis : Use public databases (e.g., NIST Chemistry WebBook) to collate kinetic data, controlling for temperature, pH, and catalyst presence .
- Machine Learning : Train models on existing datasets to predict sulfite behavior under untested conditions .
Q. What steps ensure methodological transparency in sulfite stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
